molecular formula C26H21BO4P- B11109064 Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)

Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)

Cat. No.: B11109064
M. Wt: 439.2 g/mol
InChI Key: LAMSCGQCKVKHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) is a complex organophosphorus compound It is characterized by its unique structure, which includes a borate core coordinated with phenyl and phosphine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) typically involves the reaction of phenylphosphine with boronic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the borate complex. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can be optimized for high throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products of these reactions include phosphine oxides, phosphine hydrides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) involves its interaction with molecular targets through its phosphine and borate groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) is unique due to its borate core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific catalytic and material science applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C26H21BO4P-

Molecular Weight

439.2 g/mol

IUPAC Name

2-(9,12-diphenyl-8,10,13-trioxa-12-phospha-9-boranuidatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-yl)phenol

InChI

InChI=1S/C26H21BO4P/c28-23-17-9-7-15-21(23)25-30-27(19-11-3-1-4-12-19)29-24-18-10-8-16-22(24)26(31-27)32(25)20-13-5-2-6-14-20/h1-18,25-26,28H/q-1

InChI Key

LAMSCGQCKVKHMM-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(P(C(O1)C3=CC=CC=C3O2)C4=CC=CC=C4)C5=CC=CC=C5O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.